

Reproducibility of Published Yoshi-864 Findings: A Comparative Guide

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Compound of Interest

Compound Name: Yoshi-864

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings for the investigational anticancer agent **Yoshi-864** (NSC 102627). Given that the primary clinical studies on **Yoshi-864** were conducted in the 1970s, this document aims to present the original findings in the context of historical cancer treatment standards. It is important to note that no recent studies reproducing these findings or comparing **Yoshi-864** to modern chemotherapeutic agents have been identified in publicly available literature. The information presented here is based on the original Phase I and Phase II clinical trial data.

I. Quantitative Data Summary

The following tables summarize the key quantitative data from the initial clinical evaluations of **Yoshi-864**.

Table 1: **Yoshi-864** Phase I Study - Dose Escalation and Toxicity

Dose Level (mg/kg)	Number of Patients	Key Toxicities Observed
0.25 - 1.25	-	Not specified in detail
1.5	16 (at or above this level)	Thrombocytopenia and/or leukopenia
2.7	7 (courses)	Nausea and vomiting (lasting 6-12 days), excessive somnolence (up to 20 hours/day), coma (1 patient for 2 days)

Table 2: **Yoshi-864** Phase I and II Studies - Efficacy

Cancer Type	Number of Patients	Response
Phase I		
Squamous Cell Carcinoma	2	Responded
Unknown Primary	1	Responded
Chronic Myelocytic Leukemia (CML)	2	Clinical Remissions
Phase II		
Solid Tumors (Overall)	208	11% Overall Response Rate
Ovarian Carcinoma	-	Significant Response
Bladder Carcinoma	-	Significant Response
Lymphomas	-	Significant Response
Chronic Myelocytic Leukemia (CML)	-	Significant Response

II. Comparison with Historical Alternatives

In the 1970s, the landscape of cancer chemotherapy was evolving. For the cancers where **Yoshi-864** showed some efficacy, the standard treatments of the era are listed below for contextual comparison. Direct comparative trial data between **Yoshi-864** and these agents is not available.

Table 3: Standard Chemotherapy Regimens in the 1970s for Selected Cancers

Cancer Type	Standard Treatment Regimens of the Era
Squamous Cell Carcinoma	Single-agent therapies with drugs like cisplatin (became more widespread in the late 1970s), 5-fluorouracil (5-FU), and bleomycin were used. Combination chemotherapy was investigational. [1] [2] [3]
Chronic Myeloid Leukemia (CML)	Primarily treated with single-agent oral chemotherapy such as busulfan and hydroxyurea to control symptoms. [4] [5] [6]
Lymphomas (Hodgkin's)	The MOPP combination chemotherapy regimen (mechlorethamine, vincristine, procarbazine, and prednisone), developed in the 1960s, was a standard of care. [7] [8]
Ovarian Cancer	Single-agent alkylating agents like melphalan and cyclophosphamide were the standard of care in the early 1970s. [9] [10] [11] Cisplatin-based regimens began to show significant activity in the latter half of the decade. [9] [10] [11]
Bladder Cancer	Treatment for invasive disease often involved radical cystectomy. Early chemotherapy included single agents, with cisplatin-based combinations emerging as a more effective option in the late 1970s and early 1980s. [12] [13] [14]

III. Experimental Protocols

The following are the methodologies for the key clinical trials of **Yoshi-864** as described in the historical literature.

A. Phase I Clinical Trial Protocol

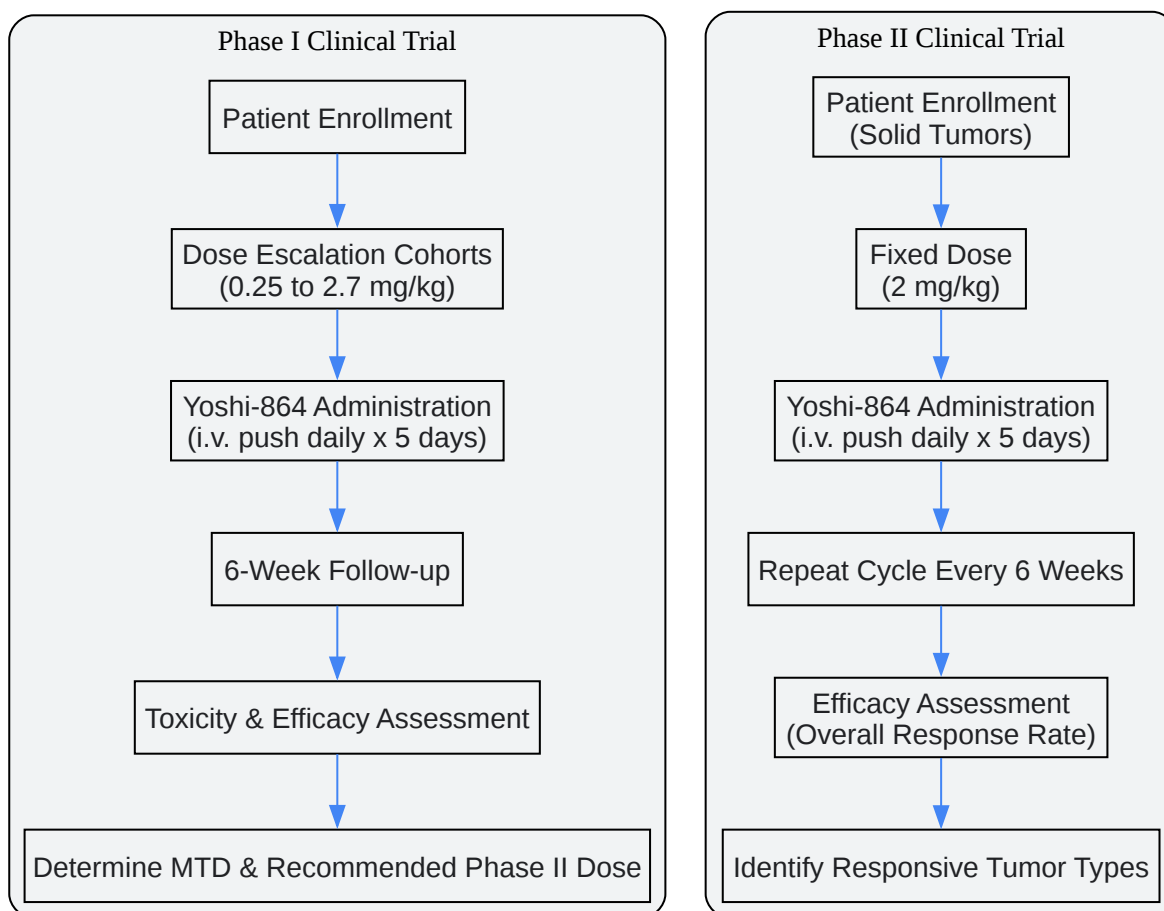
- Objective: To determine the maximum tolerated dose, toxicity profile, and preliminary efficacy of **Yoshi-864**.
- Patient Population: Patients with various types of cancer.
- Dosing Regimen: **Yoshi-864** was administered as an intravenous (i.v.) push daily for five consecutive days. This cycle was followed by a six-week observation period. Dose escalation ranged from 0.25 mg/kg to 2.7 mg/kg.
- Toxicity Assessment: Monitored for hematological toxicity (thrombocytopenia, leukopenia, and fall in hemoglobin), nausea and vomiting, and neurological side effects (somnolence, coma). The nadirs (lowest point) of platelet and white blood cell counts were recorded, along with the time to recovery.
- Efficacy Assessment: Tumor response was evaluated, with "response" and "clinical remission" being the reported outcomes.

B. Phase II Clinical Trial Protocol

- Objective: To further evaluate the efficacy and safety of **Yoshi-864** in a larger patient population with solid tumors.
- Patient Population: 208 patients with various solid tumors.
- Dosing Regimen: A dose of 2 mg/kg/day of **Yoshi-864** was administered via i.v. push for five consecutive days. This treatment cycle was repeated every six weeks.
- Toxicity Assessment: Monitored for adverse effects, with the study noting that toxicity was "minimal" at this dose.
- Efficacy Assessment: The overall response rate was calculated. The study also noted specific cancer types with "significant responses." The potential for a lack of cross-resistance with other alkylating agents was also suggested.

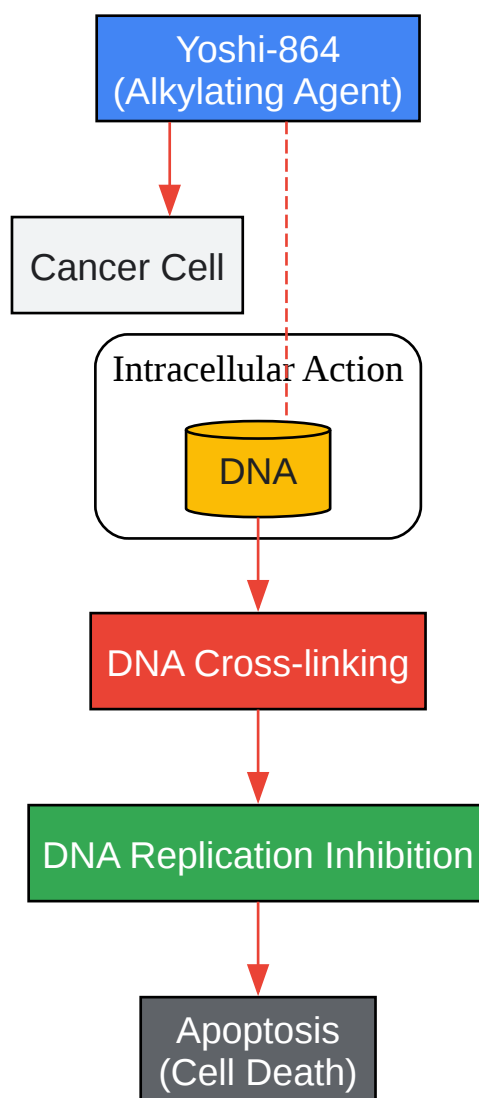
IV. Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed, though not explicitly detailed, signaling pathway for an alkylating agent like **Yoshi-864**.



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Caption: Experimental workflow for **Yoshi-864** Phase I and Phase II clinical trials.



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Caption: Postulated signaling pathway for **Yoshi-864** as an alkylating agent.

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